molecular formula C5H4FNO B122602 2-Fluoro-3-hydroxypyridine CAS No. 174669-74-0

2-Fluoro-3-hydroxypyridine

Cat. No. B122602
CAS RN: 174669-74-0
M. Wt: 113.09 g/mol
InChI Key: UEQRKEWMEMJXQO-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxypyridine, also known as 2-Fluoro-3-pyridinol, is a chemical compound with the molecular formula C5H4FNO . It appears as a white to almost white powder or crystal . It is used in the preparation of imaging agents for nicotinic α4β2 receptor .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 2-Fluoro-3-hydroxypyridine, involves methods such as the Umemoto reaction and Balts-Schiemann reaction . Pyridine reacts with CsSO4F at room temperature, producing a mixture of products including 2-fluoropyridines . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-hydroxypyridine consists of 5 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 113.09 .


Chemical Reactions Analysis

Fluoropyridines, including 2-Fluoro-3-hydroxypyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives them interesting and unusual physical, chemical, and biological properties .


Physical And Chemical Properties Analysis

2-Fluoro-3-hydroxypyridine is a solid at 20 degrees Celsius . The melting point ranges from 126.0 to 131.0 °C .

Scientific Research Applications

Pharmaceutical Research

2-Fluoro-3-hydroxypyridine: is utilized in the synthesis of compounds targeting the nicotinic α4β2 receptor . These receptors are implicated in numerous neurological disorders, making this compound valuable in the development of treatments for diseases such as Alzheimer’s, Parkinson’s, and schizophrenia.

Agricultural Chemistry

In agriculture, 2-Fluoro-3-hydroxypyridine serves as a precursor in the synthesis of herbicides and insecticides . The introduction of fluorine atoms into active ingredients often results in enhanced biological activity and environmental stability.

Material Science

This compound is used in material science for the development of novel materials with specific electronic or photonic properties . Its ability to form stable complexes with various metals can be exploited in creating new catalytic systems or sensors.

Chemical Synthesis

2-Fluoro-3-hydroxypyridine: is a key intermediate in the synthesis of fluorinated pyridines, which are important building blocks in organic synthesis . These fluorinated derivatives are used to create compounds with increased stability and altered reactivity for various industrial applications.

Environmental Science

The compound’s role in environmental science is linked to its use in the synthesis of environmentally benign products . Its derivatives can be designed to degrade into non-toxic byproducts, reducing environmental impact.

Analytical Chemistry

In analytical chemistry, 2-Fluoro-3-hydroxypyridine is used as a standard or reagent in various analytical methods . Its well-defined properties aid in the accurate quantification and detection of substances in complex mixtures.

Biochemistry Research

Research in biochemistry utilizes 2-Fluoro-3-hydroxypyridine for studying enzyme mechanisms and metabolic pathways . Its incorporation into biomolecules can help trace the biochemical transformations they undergo.

Industrial Applications

Industrially, 2-Fluoro-3-hydroxypyridine is involved in the production of bulk pharmaceutical agents and intermediates . Its reactivity makes it a versatile compound for creating a wide range of chemical products.

Mechanism of Action

Target of Action

2-Fluoro-3-hydroxypyridine is a pyridine derivative that primarily targets the nicotinic α4β2 receptor . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

As a derivative of pyridine, it is believed to interact with its target, the nicotinic α4β2 receptor, leading to changes in the receptor’s activity . The presence of the fluorine atom in the compound may enhance its binding affinity and selectivity towards the receptor.

Result of Action

The molecular and cellular effects of 2-Fluoro-3-hydroxypyridine’s action would largely depend on its interaction with the nicotinic α4β2 receptor. By modulating the activity of this receptor, it could influence neuronal signaling and potentially exert effects on cognition, mood, and other neurological functions .

Safety and Hazards

2-Fluoro-3-hydroxypyridine may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 2-Fluoro-3-hydroxypyridine are not mentioned in the search results, fluoropyridines in general are of interest due to their potential as imaging agents for various biological applications . They are also being explored for improved physical, biological, and environmental properties in the search for new agricultural products .

properties

IUPAC Name

2-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQRKEWMEMJXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376449
Record name 2-Fluoro-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-hydroxypyridine

CAS RN

174669-74-0
Record name 2-Fluoro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174669-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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